molecular formula C15H16N4O B5327461 N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide

Katalognummer B5327461
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: OVLZATIAHMDORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide (INCB018424) is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was developed by Incyte Corporation for the treatment of various inflammatory and autoimmune diseases. INCB018424 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several ongoing clinical trials.

Wirkmechanismus

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide is a selective inhibitor of JAK enzymes, which play a crucial role in cytokine signaling and immune cell activation. By inhibiting JAK enzymes, this compound blocks the downstream signaling pathways that lead to inflammation and immune cell proliferation. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of cytokines and chemokines in the body. In preclinical models, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis, including joint pain and swelling, skin lesions, and spleen size.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for JAK enzymes, which minimizes off-target effects. It has also been extensively studied in preclinical models and clinical trials, which provides a wealth of information on its mechanism of action and therapeutic potential. However, there are some limitations to its use in lab experiments. It can be expensive to synthesize and may require specialized equipment and expertise. It may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several potential future directions for the research and development of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide. One direction is the exploration of its potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is the investigation of its potential combination therapy with other drugs, such as biologics and small molecule inhibitors. Additionally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in patients with chronic diseases. Finally, there is a need for the development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.

Synthesemethoden

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the imidazole ring, which is achieved by reacting 2-bromoethylamine with 1-methylimidazole in the presence of a base. The indole moiety is then introduced by reacting 2-bromoindole with the intermediate obtained from the previous step. The final compound is obtained by treating the intermediate with a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has shown efficacy in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has demonstrated significant improvements in the signs and symptoms of rheumatoid arthritis, psoriasis, and myelofibrosis.

Eigenschaften

IUPAC Name

N-(2-indol-1-ylethyl)-N-methyl-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-18(15(20)14-16-7-8-17-14)10-11-19-9-6-12-4-2-3-5-13(12)19/h2-9H,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLZATIAHMDORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC2=CC=CC=C21)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.